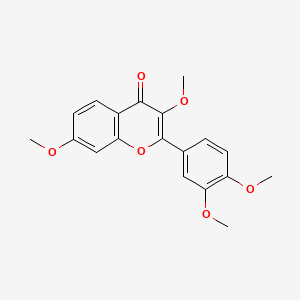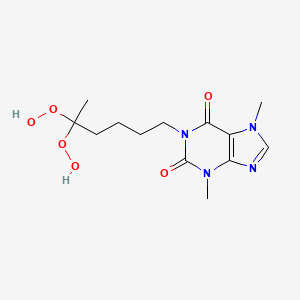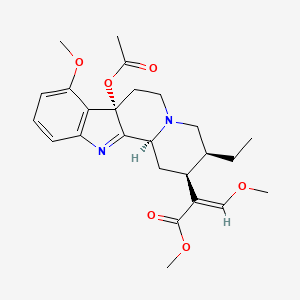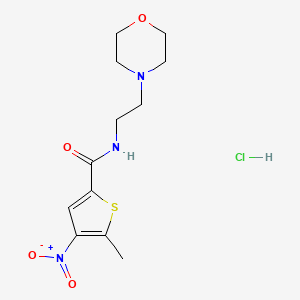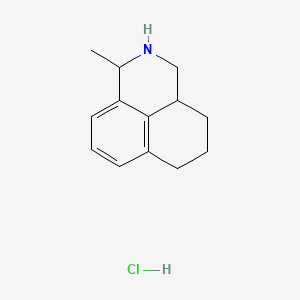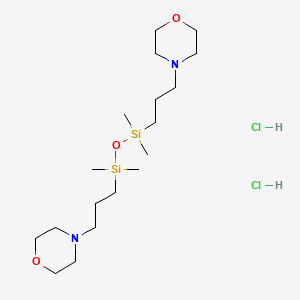
Morpholine, 4,4'-oxybis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4,4’-oxybis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride is a complex organic compound that features both morpholine and silylene groups This compound is known for its unique chemical structure, which includes morpholine rings connected by a dimethylsilylene bridge and trimethylene chains The dihydrochloride form indicates the presence of two hydrochloride ions, making it a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-oxybis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride typically involves the reaction of morpholine with a silylene precursor. One common method is the reaction of morpholine with dimethylsilylene dichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with trimethylene glycol to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. The final product is typically purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-oxybis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings or silylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine or silylene derivatives.
Scientific Research Applications
Morpholine, 4,4’-oxybis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride has several scientific research applications:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical structure.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4,4’-oxybis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride involves its interaction with specific molecular targets. The morpholine rings can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The silylene groups can form stable complexes with metal ions, which may play a role in its catalytic activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in a variety of chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring, used as a solvent and intermediate in organic synthesis.
Dimethylsilylene: A silylene compound with two methyl groups, used in the synthesis of organosilicon compounds.
Trimethylene Glycol: A compound with three methylene groups, used as a building block in polymer synthesis.
Uniqueness
Morpholine, 4,4’-oxybis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride is unique due to its combination of morpholine and silylene groups, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
84584-50-9 |
|---|---|
Molecular Formula |
C18H42Cl2N2O3Si2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[dimethyl(3-morpholin-4-ylpropyl)silyl]oxy-dimethyl-(3-morpholin-4-ylpropyl)silane;dihydrochloride |
InChI |
InChI=1S/C18H40N2O3Si2.2ClH/c1-24(2,17-5-7-19-9-13-21-14-10-19)23-25(3,4)18-6-8-20-11-15-22-16-12-20;;/h5-18H2,1-4H3;2*1H |
InChI Key |
JCTIVHYPSFCDBL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCN1CCOCC1)O[Si](C)(C)CCCN2CCOCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


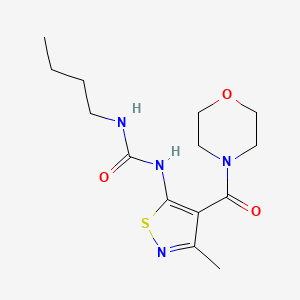
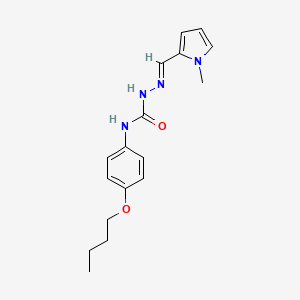
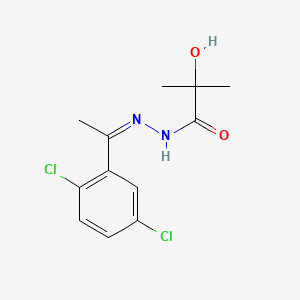

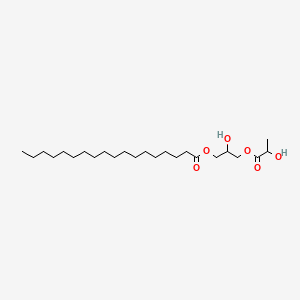
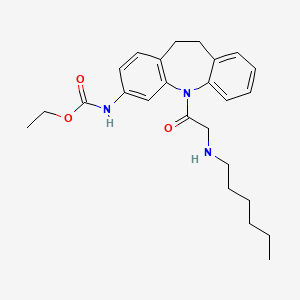
![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
